6-iodo-5-nitro-1H-indole
Description
6-Iodo-5-nitro-1H-indole is a halogenated and nitro-substituted indole derivative. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 6-chloro-5-nitro-1H-indole, 5-fluoro-6-iodo-1H-indole) suggest that the iodine and nitro groups at positions 6 and 5, respectively, confer unique electronic and steric properties.
Properties
IUPAC Name |
6-iodo-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXXEIISYYSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646816 | |
| Record name | 6-Iodo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-00-9 | |
| Record name | 6-Iodo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-5-nitro-1H-indole typically involves the nitration of 6-iodoindole. One common method includes the following steps:
Nitration of 6-iodoindole: This step involves the reaction of 6-iodoindole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the desired nitro compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-iodo-5-nitro-1H-indole.
Industrial Production Methods: Industrial production methods for 6-iodo-5-nitro-1H-indole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Iodo-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
Scientific Research Applications
6-Iodo-5-nitro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and functional groups
Mechanism of Action
The mechanism of action of 6-iodo-5-nitro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-iodo-5-nitro-1H-indole with structurally related indole derivatives, focusing on substituent effects, molecular properties, and synthesis insights derived from the evidence:
Key Observations:
Nitro Groups (e.g., in 6-chloro-5-nitro-1H-indole ) are strong electron-withdrawing groups, directing electrophilic attacks to specific positions and stabilizing negative charges.
Synthetic Pathways :
- Halogenation and nitration reactions (e.g., using K₂CO₃ and DMF as in ) are common for introducing substituents. For example, 6-chloro-5-nitro-1H-indole may be synthesized via chlorination followed by nitration.
Physical Properties :
- Iodo-substituted indoles (e.g., 5-fluoro-6-iodo-1H-indole ) often exhibit higher melting points and lower solubility than fluoro or chloro derivatives due to iodine’s bulkiness.
Biological Relevance :
- Nitro groups are prevalent in antimicrobial and anticancer agents (e.g., 6-chloro-5-nitro-1H-indole ), while iodine’s radio-opacity makes it useful in imaging probes.
Biological Activity
Overview
6-Iodo-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features of 6-iodo-5-nitro-1H-indole, particularly the presence of iodine and nitro groups, contribute to its reactivity and interaction with various biological targets.
The biological activity of 6-iodo-5-nitro-1H-indole is primarily attributed to its ability to interact with several molecular targets within cells. Key mechanisms include:
- Enzyme Interaction : The compound can inhibit specific enzymes that are crucial for cellular processes, leading to altered cell function and viability.
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, promoting apoptotic pathways.
- Reactive Intermediates Formation : The nitro group can undergo reduction, generating reactive intermediates that may interact with cellular components, causing cytotoxic effects.
Antimicrobial Activity
Research has shown that 6-iodo-5-nitro-1H-indole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.
Anticancer Activity
The anticancer potential of 6-iodo-5-nitro-1H-indole has been explored through various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 (liver cancer) | 5.0 | Inhibits tubulin polymerization |
| HeLa (cervical cancer) | 8.7 | Induces G2/M phase arrest and apoptosis |
| MDA-MB-231 (breast cancer) | 0.57 | Disrupts microtubule network |
These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in multiple cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
Case Studies
Several case studies have investigated the biological effects of 6-iodo-5-nitro-1H-indole:
- Study on Hepatocellular Carcinoma :
-
Antimicrobial Evaluation :
- A series of experiments assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated a dose-dependent response, with effective inhibition observed at lower concentrations compared to standard antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-iodo-5-nitro-1H-indole, it is essential to compare it with structurally similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 5-Nitroindole | Lacks iodine | Lower reactivity; less potent |
| 6-Bromo-5-nitro-1H-indole | Bromine instead of iodine | Different reactivity; varied biological effects |
| 5-Iodo-1H-indole | Lacks nitro group | Different chemical behavior; less cytotoxic |
The combination of the iodine and nitro groups in 6-iodo-5-nitro-1H-indole enhances its reactivity and biological activity compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
